molecular formula C13H13N3O3S B027327 Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- CAS No. 19077-98-6

Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-

Cat. No. B027327
CAS RN: 19077-98-6
M. Wt: 291.33 g/mol
InChI Key: CYLYVXPHAQLXFG-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, also known as N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}ethanimidate or N-acetylsulfapyridine, belongs to the class of organic compounds . It is also referred to as N4-Acetylsulfapyridine .

Scientific Research Applications

Biodegradation Studies

Specific Scientific Field

Environmental Chemistry and Microbiology

Summary

Acetylsulfapyridine (AcSPY) and N4-acetylsulfamethazine (AcSMZ) are metabolites of sulfonamides (SAs) commonly used in human and veterinary medicine. Researchers have studied their biodegradation in effluent wastewater.

Experimental Procedures

Results

  • Environmental Risk : Hazard quotients were calculated, and none of the studied SAs posed an environmental risk .

Online Solid Phase Extraction-LC-MS/MS Analysis

Specific Scientific Field

Analytical Chemistry

Summary

Researchers developed an automated methodology for analyzing 16 sulfonamides (SAs) and their acetylated metabolites in groundwater using liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS) combined with online solid phase extraction (online SPE-LC-ESI-MS/MS).

Experimental Procedures

Results

The method successfully detected and quantified SAs and their acetylated metabolites in groundwater samples, providing valuable data for environmental monitoring .

Sulfonamide Transformation Products

Specific Scientific Field

Environmental Chemistry and Pharmacology

Summary

Researchers investigated the transformation of sulfamethoxazole, sulfapyridine, and sulfadiazine in water samples, focusing on their acetylated products.

Experimental Procedures

Results

The transformation patterns aligned with the acetylation efficiencies observed in metabolic processes. Although metabolites are generally less toxic, their presence in the environment warrants attention .

properties

IUPAC Name

N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13/h2-9H,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLYVXPHAQLXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066453
Record name Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-

CAS RN

19077-98-6
Record name Acetylsulfapyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19077-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylsulfapyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(2-pyridylsulphamoyl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLSULFAPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CM4B5MZJP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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